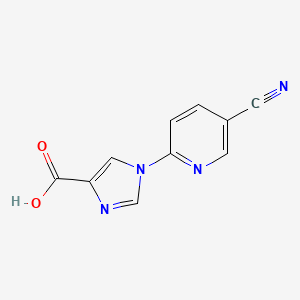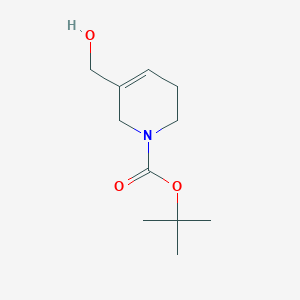
tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methanol functional group. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the protection of the amine group in tetrahydropyridine with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes protection, reduction, and purification steps to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed:
- Oxidation of the methanol group forms aldehydes or carboxylic acids.
- Reduction yields the corresponding amine.
- Substitution reactions result in the free amine.
Scientific Research Applications
tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceutical compounds and drug discovery.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
1-Tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine: Similar structure but differs in the position of the functional groups.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in cross-coupling reactions.
1-Tert-butoxycarbonyl-2-pyrrolidinone: Another Boc-protected compound with different applications.
Uniqueness: tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific functional groups and their positions, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its role as a protecting group for amines highlight its versatility and importance in research and industrial applications.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h5,13H,4,6-8H2,1-3H3 |
InChI Key |
NIJZAVKLZUKHFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)CO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

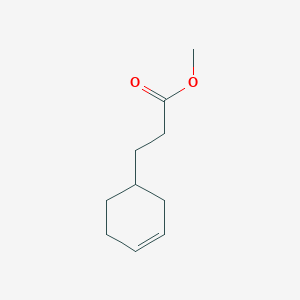
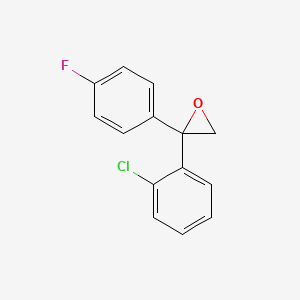
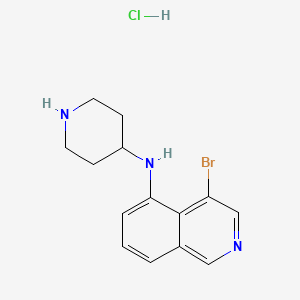
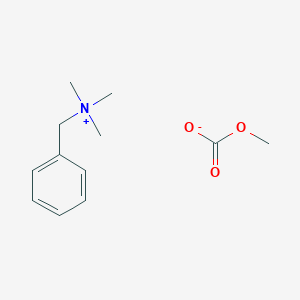
![[(2,4-Dioxoimidazolidin-1-yl)methyl]phosphonic acid](/img/structure/B8619013.png)
![3-[Butyl(dimethyl)silyl]propan-1-ol](/img/structure/B8619019.png)

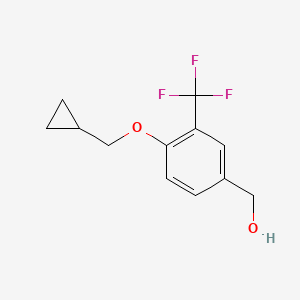
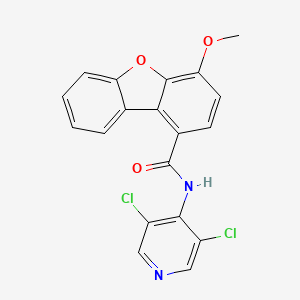

![2-[(4-Nitrophenoxy)methyl]quinoline](/img/structure/B8619048.png)

